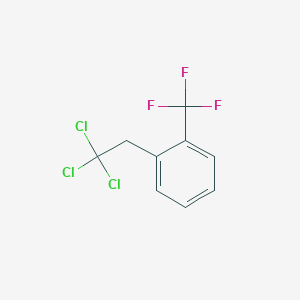

2-(2,2,2-Trichloroethyl)benzotrifluoride

CAS No.: 74423-00-0

Cat. No.: VC11737106

Molecular Formula: C9H6Cl3F3

Molecular Weight: 277.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 74423-00-0 |

|---|---|

| Molecular Formula | C9H6Cl3F3 |

| Molecular Weight | 277.5 g/mol |

| IUPAC Name | 1-(2,2,2-trichloroethyl)-2-(trifluoromethyl)benzene |

| Standard InChI | InChI=1S/C9H6Cl3F3/c10-8(11,12)5-6-3-1-2-4-7(6)9(13,14)15/h1-4H,5H2 |

| Standard InChI Key | NYKBNTKEVHXIEY-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)CC(Cl)(Cl)Cl)C(F)(F)F |

| Canonical SMILES | C1=CC=C(C(=C1)CC(Cl)(Cl)Cl)C(F)(F)F |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The IUPAC name of the compound is 1-(2,2,2-trichloroethyl)-2-(trifluoromethyl)benzene, reflecting its benzene ring substituted with a trichloroethyl group at the 1-position and a trifluoromethyl group at the 2-position. The SMILES representation \text{C1=CC=C(C(=C1)CC(Cl)(Cl)Cl)C(F)(F)F highlights the spatial arrangement of these substituents, which contribute to its steric hindrance and electronic characteristics.

Physical Properties

Key physical properties include a molecular weight of 277.5 g/mol and a density influenced by the heavy halogen atoms. The compound’s solubility is limited in polar solvents due to its hydrophobic trifluoromethyl group but exhibits moderate solubility in chlorinated solvents like dichloromethane.

Table 1: Key Physicochemical Data

| Property | Value |

|---|---|

| CAS No. | 74423-00-0 |

| Molecular Formula | |

| Molecular Weight | 277.5 g/mol |

| IUPAC Name | 1-(2,2,2-Trichloroethyl)-2-(trifluoromethyl)benzene |

| SMILES | C1=CC=C(C(=C1)CC(Cl)(Cl)Cl)C(F)(F)F |

Synthesis and Reaction Pathways

Laboratory Synthesis

The synthesis of 2-(2,2,2-Trichloroethyl)benzotrifluoride typically involves halogenation and substitution reactions. A common route includes the selective fluoridation of 2-(trifluoromethyl)dichlorotoluene using hydrogen fluoride under antimony halide catalysis, followed by hydrolysis under elevated temperatures (150–190°C) and pressures (0.3–0.78 MPa) . For example, reacting 2-(trifluoromethyl)dichlorotoluene with hydrogen fluoride in the presence of antimony trifluoride yields intermediates that are subsequently hydrolyzed with acetic acid and sodium hydroxide .

Industrial-Scale Production

Industrial methods prioritize cost efficiency and scalability. One patent describes a high-yield (>90%) process using sodium acetate and acetic acid as catalysts, with reaction times under 4 hours at 160°C . The use of phase-transfer catalysts like tetrabutylammonium bromide enhances reaction rates and purity .

Table 2: Optimal Reaction Conditions for Hydrolysis

| Parameter | Value |

|---|---|

| Temperature | 150–190°C |

| Pressure | 0.3–0.78 MPa |

| Catalyst | Sodium acetate/acetic acid |

| Yield | 87–90% |

Applications in Industrial and Scientific Contexts

Industrial Uses

The compound serves as a precursor in the synthesis of fluorinated aromatic aldehydes, such as 2-(trifluoromethyl)benzaldehyde, which are critical in agrochemical and pharmaceutical manufacturing . Its stability under harsh conditions makes it suitable for high-temperature reactions in polymer production.

Research Applications

In organic chemistry, the trichloroethyl group acts as a protective moiety for alcohols and amines, while the trifluoromethyl group enhances metabolic stability in drug candidates . Recent studies have explored its utility in cross-coupling reactions to synthesize biaryl compounds with applications in material science.

Comparative Analysis with Similar Compounds

Trichloroethyl vs. Trifluoromethyl Derivatives

Compared to monosubstituted analogs (e.g., 2-trifluoromethylbenzene), the dual substitution in 2-(2,2,2-Trichloroethyl)benzotrifluoride enhances its electrophilicity, making it more reactive in nucleophilic aromatic substitutions. Conversely, the trichloroethyl group increases molecular weight, reducing volatility compared to non-chlorinated derivatives.

Performance in High-Temperature Applications

The compound’s thermal stability exceeds that of purely aliphatic halogenated compounds, with decomposition temperatures above 250°C, as inferred from similar trifluoromethylbenzene derivatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume